molecular formula C9H11F2NO B1622906 2-[4-(Difluoromethoxy)phenyl]ethanamine CAS No. 771581-14-7

2-[4-(Difluoromethoxy)phenyl]ethanamine

Cat. No. B1622906
CAS RN: 771581-14-7
M. Wt: 187.19 g/mol
InChI Key: QVANIQIFGOVCFT-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)phenyl]ethanamine, also known as 2-(4-(Difluoromethoxy)phenyl)ethan-1-amine, is a chemical compound with the molecular formula C9H11F2NO . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-[4-(Difluoromethoxy)phenyl]ethanamine can be represented by the InChI code 1S/C9H11F2NO/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9H,5-6,12H2 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, two fluorine atoms, and one nitrogen and oxygen atom each.


Physical And Chemical Properties Analysis

2-[4-(Difluoromethoxy)phenyl]ethanamine is a liquid at room temperature . It has a molecular weight of 187.19 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Novel Synthetic Routes and Chemical Modifications

  • Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, which is a key intermediate for Silodosin, a drug used for treating benign prostatic hyperplasia. This method is noted for its convenience and economic viability (Luo, Chen, Zhang, & Huang, 2008).

Identification and Analysis of Psychoactive Compounds

  • Lum et al. (2020) identified a new class of psychoactive compounds, which includes derivatives of 2-[4-(Difluoromethoxy)phenyl]ethanamine. They developed a method using gas chromatography-mass spectrometry and chemical derivatization for identifying these compounds (Lum, Brettell, Brophy, & Hibbert, 2020).

Metabolism and Pharmacological Studies

  • Kanamori et al. (2002) conducted a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which is structurally related to 2-[4-(Difluoromethoxy)phenyl]ethanamine, identifying various metabolites and metabolic pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Neurochemical Pharmacology

  • Eshleman et al. (2018) explored the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally related to 2-[4-(Difluoromethoxy)phenyl]ethanamine. Their study revealed insights into the mechanisms of action of these compounds, particularly their interaction with serotonin receptors (Eshleman, Wolfrum, Reed, Kim, Johnson, & Janowsky, 2018).

Polymer and Material Science

  • Miura et al. (2003) worked on synthesizing well-defined poly(siloxane)-b-poly(styrene) and poly(norbornene)-b-poly(styrene) block copolymers using functional alkoxyamines, demonstrating the versatility of this chemical framework in polymer science (Miura, Sakai, & Taniguchi, 2003).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVANIQIFGOVCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407054
Record name 2-[4-(difluoromethoxy)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Difluoromethoxy)phenyl]ethanamine

CAS RN

771581-14-7
Record name 4-(Difluoromethoxy)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(difluoromethoxy)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(difluoromethoxy)phenyl]ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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